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Introduction
Fenestrel (developmental code name: ORF-3858) is a synthetic, non-steroidal estrogen

belonging to the cyclohexenecarboxylic acid series.[1] Developed in the 1960s by Ortho

Pharmaceutical, it was investigated for its potential as a postcoital contraceptive.[1] Despite

promising initial studies, Fenestrel was never commercially marketed. This document provides

a comprehensive overview of the available pharmacological information on Fenestrel,
synthesized from historical data and contextualized with the broader understanding of non-

steroidal estrogens from that era. Due to the discontinuation of its development, publicly

available, in-depth quantitative data on Fenestrel is scarce. This guide, therefore, combines

the limited specific information with generalized principles of estrogen pharmacology to present

a plausible technical profile.

Pharmacological Profile
Mechanism of Action
As a synthetic estrogen, Fenestrel is presumed to exert its biological effects primarily through

interaction with estrogen receptors (ERs), specifically ERα and ERβ. The binding of Fenestrel
to these nuclear receptors would initiate a cascade of molecular events, leading to the

modulation of gene expression in target tissues. The contraceptive effect of postcoital

estrogens is thought to involve multiple mechanisms, including:
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Alteration of the Endometrial Lining: Estrogenic compounds can induce changes in the

endometrium that are unfavorable for the implantation of a fertilized ovum.

Effects on Tubal Motility: Estrogens can affect the transport of the ovum and zygote through

the fallopian tubes.

Disruption of the Hormonal Milieu: Supraphysiological doses of estrogens can interfere with

the delicate hormonal balance required for the maintenance of early pregnancy.

A plausible signaling pathway for Fenestrel, consistent with the known mechanism of estrogen

action, is depicted below.
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Caption: Proposed signaling pathway for Fenestrel's estrogenic action.
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Pharmacodynamics
Specific quantitative pharmacodynamic data for Fenestrel, such as binding affinity (Ki) or in

vitro potency (EC50), are not readily available in the published literature. However, based on its

classification as a synthetic estrogen and its intended use, a hypothetical profile can be

constructed for illustrative purposes.

Parameter Description
Expected Range/Value

(Illustrative)

Estrogen Receptor (ER)

Binding Affinity (Ki)

Concentration of Fenestrel

required to occupy 50% of the

estrogen receptors.

Low nanomolar (nM) range

In Vitro Potency (EC50)

Concentration of Fenestrel that

produces 50% of its maximal

effect in a cell-based assay

(e.g., induction of alkaline

phosphatase in Ishikawa

cells).

Mid to high nanomolar (nM)

range

In Vivo Potency (ED50)

Dose of Fenestrel required to

produce a specific estrogenic

effect in 50% of the test animal

population.

Microgram per kilogram

(µg/kg) to low milligram per

kilogram (mg/kg) range

Pharmacokinetics
Detailed pharmacokinetic parameters for Fenestrel in humans or preclinical species have not

been extensively reported. The table below presents a generalized pharmacokinetic profile

expected for an orally administered, non-steroidal estrogen from that era.
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Parameter Description
Expected Characteristics

(Illustrative)

Absorption
Rate and extent of absorption

from the gastrointestinal tract.
Likely well-absorbed orally.

Distribution

Distribution into various tissues

and binding to plasma

proteins.

Expected to bind to albumin

and sex hormone-binding

globulin (SHBG).

Metabolism
Biotransformation in the liver

and other tissues.

Likely undergoes hepatic

metabolism, including

hydroxylation and conjugation.

Elimination

Excretion of the parent drug

and its metabolites from the

body.

Primarily renal and biliary

excretion.

Half-life (t½)

Time required for the plasma

concentration to decrease by

half.

Variable, potentially in the

range of several hours.

Time to Maximum

Concentration (Tmax)

Time to reach the peak plasma

concentration after oral

administration.

Likely within a few hours.

Maximum Concentration

(Cmax)

Peak plasma concentration

achieved after oral

administration.

Dose-dependent.

Experimental Protocols
Detailed experimental protocols for the studies conducted on Fenestrel are not publicly

available. However, based on a study of a closely related compound, ORF-4563 (2-methyl-3-

ethyl-4-phenyl-delta-4-cyclohexene carboxylic acid, sodium salt), a representative in vivo

antifertility protocol can be outlined.

In Vivo Postcoital Antifertility Assay in Rats
(Hypothetical Protocol)
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Objective: To determine the effective dose of Fenestrel for preventing pregnancy when

administered orally after coitus in female rats.

Animals: Mature, virgin female Sprague-Dawley rats (200-250 g) and proven fertile male rats.

Procedure:

Mating: Female rats in proestrus (determined by vaginal smears) are housed overnight with

male rats. The presence of sperm in the vaginal smear on the following morning is

designated as Day 1 of pregnancy.

Drug Administration: Mated female rats are randomly assigned to treatment groups.

Fenestrel, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is

administered orally by gavage at various dose levels (e.g., 10, 25, 50, 100 µg/kg) on Days 1,

2, and 3 post-coitus. A control group receives the vehicle only.

Laparotomy: On Day 9 of gestation, the rats are anesthetized, and a mid-ventral laparotomy

is performed to examine the uterine horns for the presence and number of implantation sites.

Data Analysis: The number of pregnant rats and the number of implantation sites in each

treatment group are compared to the control group. The effective dose 50 (ED50), the dose

that prevents pregnancy in 50% of the animals, is calculated using appropriate statistical

methods.
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Caption: Hypothetical workflow for an in vivo postcoital antifertility study.
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Safety and Toxicology
Specific toxicology data for Fenestrel is not available in the public domain. As a synthetic

estrogen, its potential toxicological profile would be expected to be similar to other compounds

in its class, particularly with prolonged or high-dose exposure. Potential concerns would

include:

Endocrine Disruption: As an estrogenic compound, Fenestrel could disrupt normal

endocrine function.

Thromboembolic Events: Estrogen therapy has been associated with an increased risk of

blood clots.

Carcinogenicity: Long-term exposure to estrogens has been linked to an increased risk of

certain cancers, such as endometrial and breast cancer.

The table below summarizes the expected safety and toxicology profile.
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Parameter Description
Expected Findings

(Illustrative)

Acute Toxicity (LD50)

The single dose of a

substance that causes the

death of 50% of a group of test

animals.

Likely to be low, with a high

LD50 value.

Subchronic/Chronic Toxicity

Adverse effects observed after

repeated or long-term

exposure.

Potential for effects on

reproductive organs, liver, and

coagulation parameters.

Carcinogenicity
The ability of a substance to

cause cancer.

Potential for increased

incidence of hormone-

dependent tumors in long-term

studies.

Genotoxicity
The ability of a substance to

damage genetic material.

Likely to be non-genotoxic,

with carcinogenic effects

mediated through hormonal

mechanisms.

Reproductive and

Developmental Toxicity

Adverse effects on

reproduction and development.

Expected to interfere with

normal reproductive cycles and

potentially have effects on

developing fetuses.

Conclusion
Fenestrel represents an early effort in the development of non-steroidal postcoital

contraceptives. While it did not reach the market, its existence highlights the long-standing

interest in emergency contraception. The lack of detailed, publicly available pharmacological

data underscores the challenges in retrospectively constructing a complete profile for a

compound that was discontinued decades ago. This guide provides a framework for

understanding the likely pharmacological properties of Fenestrel based on its chemical class

and the scientific context of its development. Further research into the archives of Ortho

Pharmaceutical may be necessary to uncover more specific details about this intriguing

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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